molecular formula C25H23N3O4S2 B12167256 {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone

{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B12167256
M. Wt: 493.6 g/mol
InChI Key: AWPADPJEHJLESY-UHFFFAOYSA-N
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Description

{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a piperazine ring, a quinoline moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-methoxyphenylsulfonyl group.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often involving cyclization reactions.

    Coupling Reaction: The piperazine derivative is then coupled with the quinoline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline moieties.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Medicine

In medicinal chemistry, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the quinoline and thiophene groups can modulate enzyme activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structure provides a versatile platform for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C25H23N3O4S2/c1-32-18-8-10-19(11-9-18)34(30,31)28-14-12-27(13-15-28)25(29)21-17-23(24-7-4-16-33-24)26-22-6-3-2-5-20(21)22/h2-11,16-17H,12-15H2,1H3

InChI Key

AWPADPJEHJLESY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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